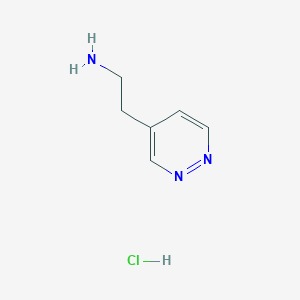

2-Pyridazin-4-ylethanamine HCl

Descripción

2-Pyridazin-4-ylethanamine HCl (systematic name: 2-(pyridazin-4-yl)ethanamine hydrochloride) is a small organic compound featuring a pyridazine ring substituted at the 4-position with an ethanamine moiety, where the amine group resides on the second carbon of the ethyl chain. This article will focus on comparative analysis using these analogs, with clarifications on structural distinctions.

Propiedades

Fórmula molecular |

C6H10ClN3 |

|---|---|

Peso molecular |

159.62 g/mol |

Nombre IUPAC |

2-pyridazin-4-ylethanamine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-9-5-6;/h2,4-5H,1,3,7H2;1H |

Clave InChI |

LIXRDILGYVEMLM-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=NC=C1CCN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridazin-4-ylethanamine hydrochloride typically involves the reaction of pyridazine derivatives with ethylamine under controlled conditions. One common method involves the nucleophilic substitution of halogen atoms in pyridazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures ranging from 50°C to 150°C .

Industrial Production Methods

Industrial production of 2-Pyridazin-4-ylethanamine hydrochloride often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridazin-4-ylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ethylamine or hydrazine hydrate are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .

Aplicaciones Científicas De Investigación

2-Pyridazin-4-ylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Pyridazin-4-ylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Chemical Differences

The key distinction between 2-Pyridazin-4-ylethanamine HCl and 1-(4-Pyridazinyl)ethanamine HCl lies in the position of the amine group on the ethyl chain:

- 1-(4-Pyridazinyl)ethanamine HCl (): Amine group on the first carbon of the ethyl chain.

- 2-Pyridazin-4-ylethanamine HCl (hypothetical): Amine group on the second carbon of the ethyl chain.

This positional isomerism may influence physicochemical properties (e.g., solubility, logP) and biological activity. For example, the longer distance between the pyridazine ring and the amine group in the 2-substituted derivative could alter receptor binding kinetics compared to the 1-substituted analog .

Comparison with Trazodone-Related Compound ()

The Trazodone-related compound 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride is structurally more complex, featuring a triazolopyridine core, a piperazine ring, and a chlorophenyl group. Key differences include:

- Molecular Weight : The Trazodone analog (408.32 g/mol) is significantly larger than 1-(4-Pyridazinyl)ethanamine HCl (159.62 g/mol) .

- Functional Groups : The Trazodone derivative includes a triazole ring and piperazine moiety, which are absent in pyridazine-based amines. These groups are often associated with serotonin receptor modulation, suggesting divergent pharmacological applications .

Data Table: Comparative Analysis of Compounds

Research Findings and Implications

1-(4-Pyridazinyl)ethanamine HCl: Limited data suggest its use as a building block in drug discovery. Its low molecular weight and simplicity make it suitable for derivatization, though its biological activity remains understudied .

However, its larger size may limit blood-brain barrier permeability compared to smaller pyridazine analogs .

Hypothetical 2-Pyridazin-4-ylethanamine HCl: Positional isomerism could enhance or reduce binding affinity to targets like monoamine transporters or kinases. Computational studies predict a logP increase compared to the 1-substituted analog, suggesting improved lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.